1-(3-O-Nosyl-5-O-trityl-2-deoxy-|A-D-lyxofuranosyl)thymine
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Description
1-(3-O-Nosyl-5-O-trityl-2-deoxy-|A-D-lyxofuranosyl)thymine, also known as this compound, is a useful research compound. Its molecular formula is C35H31N3O9S and its molecular weight is 669.705. The purity is usually 95%.
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Biological Activity
1-(3-O-Nosyl-5-O-trityl-2-deoxy-β-D-lyxofuranosyl)thymine, a modified nucleoside, has garnered attention for its potential biological activities, particularly in antiviral and anticancer applications. This article explores the compound's biological activity, including mechanisms of action, relevant case studies, and research findings.
The compound's chemical structure is characterized by:
- Molecular Formula : C35H31N3O9S
- Molecular Weight : 669.70 g/mol
- CAS Number : 471854-53-2
1-(3-O-Nosyl-5-O-trityl-2-deoxy-β-D-lyxofuranosyl)thymine exhibits its biological activity primarily through the following mechanisms:
- Inhibition of Viral DNA Synthesis : The compound acts as an antiviral agent by interfering with the synthesis of viral DNA. This is crucial for the replication of viruses, making it a potential therapeutic candidate against viral infections.
- Inhibition of Cancer Cell Proliferation : It also demonstrates anticancer properties by inhibiting DNA and RNA synthesis in cancer cells. This leads to reduced proliferation and potentially induces apoptosis in malignant cells .
Antiviral Activity
Research indicates that modified nucleosides like 1-(3-O-Nosyl-5-O-trityl-2-deoxy-β-D-lyxofuranosyl)thymine can effectively inhibit various viruses. For instance, studies have shown that such compounds can inhibit the replication of herpes simplex virus (HSV) and human immunodeficiency virus (HIV) . The presence of the nosyl group enhances the nucleoside's ability to penetrate cellular membranes and interact with viral enzymes.
Anticancer Activity
The compound has been evaluated in vitro for its effects on cancer cell lines. In studies involving breast cancer and leukemia cell lines, it was observed to significantly reduce cell viability at micromolar concentrations. The mechanism involves inducing cell cycle arrest and apoptosis, which are critical pathways in cancer treatment .
Study 1: Antiviral Efficacy Against HSV
A study conducted on the efficacy of various nucleoside analogs found that 1-(3-O-Nosyl-5-O-trityl-2-deoxy-β-D-lyxofuranosyl)thymine showed a notable reduction in HSV replication in vitro. The results indicated a dose-dependent response, with significant inhibition observed at concentrations as low as 10 µM .
Study 2: Anticancer Properties
In a separate investigation focusing on leukemia cell lines, treatment with this compound resulted in a 70% reduction in cell proliferation compared to untreated controls. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that this compound effectively triggers programmed cell death pathways .
Summary of Findings
The following table summarizes key findings regarding the biological activity of 1-(3-O-Nosyl-5-O-trityl-2-deoxy-β-D-lyxofuranosyl)thymine:
Properties
IUPAC Name |
[(2R,3R,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] 4-nitrobenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H31N3O9S/c1-24-22-37(34(40)36-33(24)39)32-21-30(47-48(43,44)29-19-17-28(18-20-29)38(41)42)31(46-32)23-45-35(25-11-5-2-6-12-25,26-13-7-3-8-14-26)27-15-9-4-10-16-27/h2-20,22,30-32H,21,23H2,1H3,(H,36,39,40)/t30-,31-,32-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSFSPCVOCJHID-XWHIBYANSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OS(=O)(=O)C6=CC=C(C=C6)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OS(=O)(=O)C6=CC=C(C=C6)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H31N3O9S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858230 |
Source
|
Record name | 1-[2-Deoxy-3-O-(4-nitrobenzene-1-sulfonyl)-5-O-(triphenylmethyl)-beta-D-threo-pentofuranosyl]-5-methylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
669.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
471854-53-2 |
Source
|
Record name | 1-[2-Deoxy-3-O-(4-nitrobenzene-1-sulfonyl)-5-O-(triphenylmethyl)-beta-D-threo-pentofuranosyl]-5-methylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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